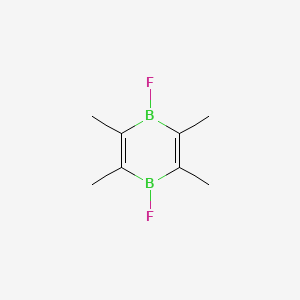
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- is a boron-containing organic compound with the molecular formula C₈H₁₂B₂F₂ and a molecular weight of 167.800 . This compound is characterized by its unique structure, which includes two boron atoms and four fluorine atoms, making it a subject of interest in various fields of chemistry and materials science.
Preparation Methods
The synthesis of 1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dihaloboranes with electron-rich 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes . The reaction conditions often require a moisture- and oxygen-free atmosphere, and the use of strong metallic reducing agents such as lithium, potassium, or sodium .
Chemical Reactions Analysis
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions, where electrophiles add to the conjugated diene system.
Substitution Reactions: It can undergo substitution reactions, particularly involving the boron atoms, leading to the formation of B=N-bond-containing compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways and products are subject to further research.
Scientific Research Applications
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- involves its interaction with electrophiles and nucleophiles. The boron atoms in the compound can form stable complexes with various ligands, facilitating reactions such as electrophilic addition and substitution . The unique electronic properties of the boron-fluorine bonds also play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- can be compared with other similar compounds, such as:
1,4-Diborin,1,4-difluoro-1,4-dihydro-2,3,5,6-tetramethyl-: This compound shares a similar structure but differs in its specific chemical properties and reactivity.
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-: Another related compound with different substituents, leading to distinct chemical behavior and applications.
The uniqueness of 1,4-Dibora-2,5-cyclohexadiene, 1,4-difluoro-2,3,5,6-tetramethyl- lies in its specific boron-fluorine interactions and the resulting electronic properties, which make it a valuable compound for various advanced research applications.
Properties
CAS No. |
20534-12-7 |
|---|---|
Molecular Formula |
C8H12B2F2 |
Molecular Weight |
167.80 g/mol |
IUPAC Name |
1,4-difluoro-2,3,5,6-tetramethyl-1,4-diborinine |
InChI |
InChI=1S/C8H12B2F2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 |
InChI Key |
GIKGMLXPHXDBJP-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(=C(B(C(=C1C)C)F)C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















